6-(4-Fluorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole
Description
Properties
Molecular Formula |
C11H5F4N3S |
|---|---|
Molecular Weight |
287.24 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H5F4N3S/c12-7-3-1-6(2-4-7)8-5-18-10(16-8)19-9(17-18)11(13,14)15/h1-5H |
InChI Key |
KMEAGXUDTAVJFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with trifluoroacetic anhydride to form an intermediate, which then undergoes cyclization with a thiadiazole precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Pharmacological Activities
The pharmacological profile of imidazo[2,1-b][1,3,4]thiadiazoles is highly dependent on substituents at positions 2 and 4. Below is a comparative analysis of key derivatives:
Key Observations
Position 6 Substituents: 4-Fluorophenyl: Derivatives with this group (e.g., compound 121 ) exhibit strong anticancer activity, likely due to enhanced π-π stacking with target proteins. Adamantyl: Bulky adamantyl groups (e.g., 3f ) improve antitubercular activity by enhancing membrane penetration and target binding in Mycobacterium tuberculosis. 4-Chlorophenyl/Nitrophenyl: Electron-withdrawing groups (Cl, NO₂) at position 6 enhance antimicrobial activity but may reduce solubility .
Position 2 Substituents: Trifluoromethyl (-CF₃): Increases metabolic stability and lipophilicity, making derivatives like the target compound and 6-(4-chlorophenyl)-2-CF₃ promising for CNS-targeted therapies. Benzyl/Methoxybenzyl: These groups improve anticancer potency by facilitating interactions with kinase active sites (e.g., TGF-β receptor) . Thiophen-3-yl: Compounds 12a/12b with thiophene substituents show nanomolar IC₅₀ values in pancreatic cancer models, likely due to enhanced redox modulation.
Synergistic Effects :
- Derivatives combining electron-deficient aryl groups (e.g., 4-fluorophenyl) at position 6 and polar substituents (e.g., thiocyanate) at position 5 exhibit dual anticancer and anti-migratory effects by inhibiting MMP2/MMP9 and FAK phosphorylation .
Research Findings and Mechanistic Insights
- Anticancer Activity : The target compound’s trifluoromethyl group may mimic ATP-binding motifs in kinases, as seen in structurally related 2-CF₃ derivatives .
- Antimicrobial Potential: Fluorine atoms enhance membrane permeability, while nitro groups (e.g., in 3c ) disrupt microbial electron transport chains.
- Antitubercular Specificity : Adamantyl derivatives (e.g., 3f ) target sterol 14α-demethylase (CYP51), a critical enzyme in mycobacterial ergosterol biosynthesis.
Biological Activity
6-(4-Fluorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole is a compound that has garnered attention in the pharmaceutical field due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, particularly its anticancer properties, through a synthesis of research findings and data.
- Molecular Formula : C11H5F4N3S
- Molar Mass : 287.24 g/mol
- Density : 1.63 g/cm³ (predicted)
- Melting Point : 153-154 °C
- pKa : -0.39 (predicted) .
Anticancer Activity
Numerous studies have investigated the anticancer potential of imidazo[2,1-b][1,3,4]thiadiazole derivatives, including the target compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
The structure-activity relationship (SAR) studies indicate that modifications in the thiadiazole moiety can lead to enhanced cytotoxicity against specific cancer types. For instance, compounds with additional methoxy groups demonstrated superior activity compared to their counterparts lacking these modifications .
The anticancer mechanisms attributed to this compound include:
- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cells, which is crucial for preventing proliferation.
- Apoptosis Induction : The activation of caspases (specifically caspase-3 and -8) indicates that the compound triggers programmed cell death pathways.
- Regulation of Cell Cycle Proteins : Downregulation of cyclin D1 and upregulation of cyclin-dependent kinase inhibitors such as Cip1/p21 and Kip1/p27 have been observed, highlighting its role in cell cycle regulation .
Study 1: Cytotoxicity Evaluation
A study conducted on a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives revealed that the compound exhibited significant cytotoxicity against multiple human cancer cell lines. The study utilized the MTT assay to determine IC50 values and assessed mechanisms through flow cytometry and Western blot analysis .
Study 2: Structure-Activity Relationship
Research focusing on the SAR of thiadiazole derivatives indicated that compounds with fluorinated phenyl groups showed enhanced potency against prostate cancer cells. The presence of trifluoromethyl groups was linked to increased lipophilicity and improved cellular uptake .
Q & A
Q. Basic Structural Characterization
- X-ray crystallography : Reveals planar imidazo-thiadiazole and fluorophenyl rings with dihedral angles (e.g., 79.54° between fluorophenyl and core heterocycle) and bond-length variations (e.g., S1–C2 = 1.758 Å vs. S1–C3 = 1.731 Å), indicating resonance effects .
- NMR/IR spectroscopy : Confirms substituent positions (e.g., trifluoromethyl at C2, fluorophenyl at C6) via ¹⁹F NMR shifts and carbonyl stretching vibrations (~1650 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., LCMS m/z = 438.6 g/mol for derivatives) .
How do substituent variations at the 2- and 6-positions influence biological activity, and what methodologies are used to establish SAR?
Q. Advanced Structure-Activity Relationship (SAR)
- Trifluoromethyl at C2 : Enhances metabolic stability and hydrophobic interactions with target enzymes (e.g., kinase binding pockets) .
- Electron-withdrawing groups at C6 (e.g., Cl, Br) : Improve antitubercular (MIC = 0.5–2 µg/mL against M. tuberculosis) and anticancer activity (IC₅₀ < 10 µM in NCI-60 panels) .
Methodologies :
What computational strategies are employed to predict binding interactions of this compound with target enzymes like Fer kinase or InhA?
Q. Advanced Molecular Docking
- Software : AutoDock Vina or Schrödinger Suite for docking simulations, using crystal structures (PDB: 4TZK for InhA) .
- Key interactions :
- Validation : Correlation of docking scores (ΔG < -8 kcal/mol) with in vitro IC₅₀ values .
How can researchers resolve contradictions in reported biological activities across different substituted derivatives?
Q. Advanced Data Contradiction Analysis
- Comparative SAR studies : Systematically vary substituents (e.g., replacing CF₃ with CH₃ at C2) and assess activity trends .
- Meta-analysis : Pool data from multiple studies (e.g., NCI-60 cytotoxicity screens) to identify outliers or assay-specific artifacts .
- Statistical modeling : Use QSAR to quantify substituent contributions (e.g., Hammett σ values for electronic effects) .
What in vitro and in vivo models are appropriate for evaluating the anticancer potential of this compound?
Q. Advanced Preclinical Evaluation
- In vitro :
- In vivo :
What are the key intermolecular interactions stabilizing the crystal lattice of this compound?
Q. Basic Crystallographic Analysis
- Intermolecular forces :
- Thermal stability : Enhanced by fluorinated substituents (decomposition temperature > 300°C) .
How is the metabolic stability of this compound assessed in preclinical studies?
Q. Advanced ADMET Profiling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
